

InChI key and SMILES string for 3,4,5,6-Tetrachlorophthalimide

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Compound of Interest

Compound Name: 3,4,5,6-Tetrachlorophthalimide

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In-Depth Technical Guide: 3,4,5,6-Tetrachlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5,6-Tetrachlorophthalimide**, a halogenated aromatic imide. The document details its chemical identifiers, physical properties, and its significant role as a synthetic precursor for compounds with potential therapeutic applications. While direct biological signaling pathways for **3,4,5,6-Tetrachlorophthalimide** are not documented in current scientific literature, this guide will focus on its application in the synthesis of biologically active derivatives, particularly as potent α -glucosidase inhibitors.

Chemical Identity and Properties

3,4,5,6-Tetrachlorophthalimide is a chlorinated phthalimide derivative. Its core structure is a bicyclic aromatic compound containing an isoindole-1,3-dione moiety fully chlorinated on the benzene ring.



Property	Value	Source
IUPAC Name	4,5,6,7-tetrachloroisoindole- 1,3-dione	
InChI Key	LPUUYZVKCMCHLO- UHFFFAOYSA-N	
SMILES String	Clc1c(Cl)c(Cl)c2C(=O)NC(=O) c2c1Cl	
Molecular Formula	C8HCl4NO2	
Molecular Weight	284.91 g/mol	
Melting Point	>300 °C	
Solubility	Soluble in DMF (25 mg/mL)	

Synthetic Applications and Biological Significance of Derivatives

3,4,5,6-Tetrachlorophthalimide serves as a crucial building block in organic synthesis, primarily for the creation of N-substituted derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, the tetrachlorophthalimide scaffold is considered essential for the potent α -glucosidase inhibitory activity observed in many of its derivatives.

α-Glucosidase Inhibition

 α -Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. N-substituted **3,4,5,6-tetrachlorophthalimide**s have been identified as potent inhibitors of this enzyme.[1] The hydrophobic nature of the N-substituent plays a crucial role in the inhibitory potency.[1] For instance, derivatives like N-Phenyl-**3,4,5,6-tetrachlorophthalimide** and N-(4-phenylbutyl)-3,4,5,6-tetrachloro-phthalimide have demonstrated very potent α -glucosidase inhibitory activity.[1]

While the parent compound, **3,4,5,6-Tetrachlorophthalimide**, is the foundational structure, its primary biological relevance lies in the activity of its derivatives. Currently, there is a lack of



published research detailing specific signaling pathways directly modulated by **3,4,5,6- Tetrachlorophthalimide** itself. The biological effects observed are attributed to the modified structures of its N-substituted analogs.

Experimental Protocols: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides

The following is a general experimental protocol for the synthesis of N-substituted-**3,4,5,6-tetrachlorophthalimide**s via a trichloroacetimidate intermediate, which can then be reacted with various C-nucleophiles.[1]

Step 1: Synthesis of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2)

This starting material is prepared from **3,4,5,6-tetrachlorophthalimide**.

Step 2: Synthesis of 3,4,5,6-tetrachloro-O-phthalimido-methyl trichloroacetimidate (3)

- A solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2) (5 mmol) in dry dichloromethane (30 mL) is prepared in a stirred reaction vessel.
- Trichloroacetonitrile (10 mmol) is added to the solution.
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (71 μL) is added at room temperature, and the reaction is allowed to proceed for 2 hours.
- The solvent is removed under reduced pressure.
- The resulting product is purified by column chromatography.

Step 3: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides (e.g., 5a-d)

- A solution of the trichloroacetimidate intermediate (3) (1.4 mmol) and a C-nucleophile (e.g., a substituted benzene derivative) (1.4 mmol) is prepared in dry dichloromethane (40 mL) under a nitrogen atmosphere.
- TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.06 mmol) is added at room temperature.



- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is neutralized with solid sodium bicarbonate.
- The mixture is filtered, and the solvent is removed in vacuo.
- The final N-substituted product is purified by flash chromatography.

Workflow and Logical Relationships

The synthesis of biologically active N-substituted **3,4,5,6-tetrachlorophthalimide** derivatives follows a structured workflow, starting from the parent compound. This process is essential for exploring the structure-activity relationships of these potential therapeutic agents.



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Caption: Synthetic workflow for N-substituted **3,4,5,6-tetrachlorophthalimides**.

Conclusion

3,4,5,6-Tetrachlorophthalimide is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of novel compounds with significant biological activities, most notably as α -glucosidase inhibitors. While the direct interaction of **3,4,5,6-**

Tetrachlorophthalimide with cellular signaling pathways remains uncharacterized, the exploration of its derivatives continues to be a promising avenue for the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action of these derivatives and to explore the broader therapeutic potential of the tetrachlorophthalimide core structure.



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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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